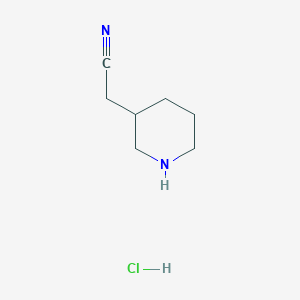

2-(3-Piperidyl)acetonitrile hydrochloride

Description

Properties

IUPAC Name |

2-piperidin-3-ylacetonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2.ClH/c8-4-3-7-2-1-5-9-6-7;/h7,9H,1-3,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOFBEZBCUSIDGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CC#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40735066 | |

| Record name | (Piperidin-3-yl)acetonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5562-23-2 | |

| Record name | (Piperidin-3-yl)acetonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(piperidin-3-yl)acetonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2-(3-Piperidyl)acetonitrile hydrochloride CAS number and structure"

<

A Comprehensive Resource for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth overview of 2-(3-Piperidyl)acetonitrile hydrochloride, a key building block in synthetic and medicinal chemistry. The document details its chemical identity, including its CAS number and structural features, and explores its physicochemical properties. Furthermore, this guide discusses its role as a versatile intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical industry. Detailed protocols for handling, safety precautions, and analytical methodologies are also presented to ensure safe and effective use in a laboratory setting. This resource is intended for researchers, chemists, and professionals in the field of drug development who are interested in the applications and technical aspects of this compound.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic compound that serves as a valuable intermediate in organic synthesis. Its structure features a piperidine ring substituted at the 3-position with an acetonitrile group. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is advantageous for various applications.

Core Identification

-

Chemical Name: this compound

-

Synonyms: 3-Piperidineacetonitrile, hydrochloride[1]

-

Molecular Formula: C₇H₁₂N₂·HCl[1]

-

Molecular Weight: 160.65 g/mol

Structural Information

The molecular structure consists of a saturated six-membered piperidine ring with a cyanomethyl group (-CH₂CN) attached to the third carbon atom. The hydrochloride salt is formed by the protonation of the piperidine nitrogen.

Physicochemical Data

A summary of the key physicochemical properties is provided in the table below. These properties are crucial for designing experimental conditions, including solvent selection and purification methods.

| Property | Value | Source |

| Purity | ≥95% | Synthonix, Inc.[1] |

| Physical State | Solid (Typical) | General Knowledge |

| Solubility | Soluble in water | General Knowledge |

Synthesis and Reactivity

While specific, detailed synthetic procedures for this compound are not extensively published in readily available literature, its structure suggests that it is likely synthesized from precursors such as 3-cyanomethylpiperidine. The reactivity of this compound is primarily centered around the nitrile group and the secondary amine of the piperidine ring, making it a versatile building block.

The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways to a variety of functionalized piperidine derivatives. The piperidine nitrogen can undergo N-alkylation or N-acylation reactions, allowing for the introduction of diverse substituents. These reactions are fundamental in creating libraries of compounds for drug discovery programs.[3]

Applications in Research and Drug Development

Piperidine-containing compounds are of significant interest in the pharmaceutical field due to their prevalence in many synthetic pharmaceuticals.[3] The piperidine ring is a core structure in numerous alkaloid natural products and is a common motif in drugs targeting the central nervous system.[3]

This compound serves as a crucial starting material for the synthesis of more complex molecules with potential therapeutic applications. Its bifunctional nature, with both a nucleophilic nitrogen and a versatile nitrile group, allows for its incorporation into a wide range of molecular scaffolds. This makes it an attractive building block for creating novel drug candidates.

The broader class of azinylacetonitriles, to which this compound belongs, is recognized for the reactivity of the methylene moiety, which can be utilized to synthesize a variety of functionally substituted azoles and azines.[4] This reactivity has been leveraged in the development of new synthetic methodologies in medicinal chemistry.

Analytical Methods

The identity and purity of this compound can be confirmed using standard analytical techniques. A general workflow for the analysis of such compounds is outlined below.

General Analytical Workflow

Caption: General analytical workflow for this compound.

Recommended Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV or mass spectrometry (MS) detector is a standard method for assessing the purity of the compound. A reverse-phase C18 column with a mobile phase consisting of acetonitrile and water (with an acid modifier like formic or trifluoroacetic acid) is a common starting point.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure. The spectra would show characteristic peaks for the piperidine ring protons and carbons, as well as the methylene and nitrile groups.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the key functional groups, particularly the C≡N stretch of the nitrile group, which typically appears in the region of 2200-2260 cm⁻¹.

Safety and Handling

Proper safety precautions must be observed when handling this compound and related nitrile-containing compounds.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.[6][7]

-

Hand Protection: Wear appropriate chemical-resistant gloves.[6]

-

Skin and Body Protection: Use a lab coat and ensure that skin is not exposed.[7]

Handling and Storage

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.[6]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[6]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] It is recommended to store under an inert atmosphere to maintain product quality.[6]

First Aid Measures

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[6]

-

In case of skin contact: Wash off with soap and plenty of water.[6]

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[6]

-

If swallowed: Rinse mouth with water and call a physician or poison control center immediately.[6][8]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of novel compounds for pharmaceutical research and development. Its unique structural features allow for a wide range of chemical modifications, making it a key building block for creating diverse molecular architectures. A thorough understanding of its properties, along with strict adherence to safety and handling protocols, is essential for its effective and safe utilization in the laboratory.

References

- 1. Synthonix, Inc > 5562-23-2 | this compound [synthonix.com]

- 2. This compound [sobekbio.com]

- 3. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. qascf.com [qascf.com]

- 6. fishersci.fr [fishersci.fr]

- 7. scienceinteractive.com [scienceinteractive.com]

- 8. westliberty.edu [westliberty.edu]

A Comprehensive Technical Guide to the Solubility and Stability of 2-(3-Piperidyl)acetonitrile Hydrochloride

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development, a thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is paramount to ensuring its safety, efficacy, and manufacturability. Among these properties, solubility and stability are cornerstone parameters that dictate formulation strategies, bioavailability, and shelf-life. This technical guide provides a comprehensive exploration of the solubility and stability of 2-(3-Piperidyl)acetonitrile hydrochloride (CAS No: 5562-23-2), a molecule of interest in medicinal chemistry. As a Senior Application Scientist, this guide is structured to not only present established protocols but also to delve into the scientific rationale behind the experimental designs, thereby empowering researchers to make informed decisions in their development programs.

Physicochemical Characterization of this compound

A foundational understanding of the molecule's intrinsic properties is the first step in any comprehensive analysis.

Chemical Structure:

-

Molecular Formula: C₇H₁₃ClN₂

-

Molecular Weight: 160.65 g/mol

-

Structure: The molecule consists of a piperidine ring substituted at the 3-position with an acetonitrile group. As a hydrochloride salt, the piperidine nitrogen is protonated.

pKa and logP:

Solubility Assessment: A Cornerstone for Formulation Development

The aqueous solubility of an API is a critical determinant of its oral bioavailability. For a hydrochloride salt of a basic compound like this compound, solubility is expected to be pH-dependent. This section outlines detailed protocols for both thermodynamic and kinetic solubility determination.

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound at a given condition and is the gold standard for solubility measurement.

Experimental Protocol:

-

Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., phosphate and acetate buffers).

-

Sample Preparation: Add an excess amount of this compound to vials containing each buffer. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Sample Collection and Preparation: After equilibration, allow the samples to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any undissolved particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated stability-indicating HPLC-UV method.

-

Data Analysis: The solubility at each pH is determined from the measured concentration.

Data Presentation:

| pH | Temperature (°C) | Solubility (mg/mL) |

| 2.0 | 25 | [Expected to be high] |

| 4.0 | 25 | [Expected to be high] |

| 6.0 | 25 | [Expected to decrease] |

| 7.4 | 25 | [Expected to be lower] |

| 8.0 | 25 | [Expected to be low] |

| 10.0 | 25 | [Expected to be very low] |

Note: The expected trend is based on the basic nature of the piperidine nitrogen. At low pH, the compound will be fully ionized and highly soluble. As the pH increases towards and beyond the pKa of the piperidine, the free base will precipitate, leading to a decrease in solubility.

Kinetic Solubility Determination

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.

Experimental Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO) (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

-

Addition of Aqueous Buffer: Add a specific aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

-

Incubation and Precipitation Detection: Incubate the plate for a defined period (e.g., 2 hours) at a constant temperature. The formation of a precipitate can be detected by various methods, such as nephelometry (light scattering), UV-Vis spectroscopy, or visual inspection.

-

Quantification (Optional): The supernatant can be analyzed by HPLC to determine the concentration of the dissolved compound.

Causality Behind Experimental Choices:

-

Thermodynamic vs. Kinetic Solubility: Thermodynamic solubility provides the true equilibrium value, which is crucial for formulation development. Kinetic solubility, while less precise, is a rapid screening tool to identify compounds with potential solubility liabilities early in the discovery process.

-

pH Range: Assessing solubility across a physiological pH range is critical to predict how the drug will behave in different parts of the gastrointestinal tract.

-

HPLC Quantification: A validated stability-indicating HPLC method is essential to ensure that the measured concentration corresponds to the intact parent compound and not its degradants.

Logical Relationship Diagram for Solubility Assessment

Caption: Logical flow of solubility assessment.

Stability Evaluation: Ensuring Product Integrity and Shelf-Life

Stability testing is a regulatory requirement and a critical component of drug development, providing insights into the degradation pathways of the API and informing storage conditions and shelf-life. Forced degradation studies are conducted under more severe conditions than accelerated stability studies to identify potential degradation products.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify the likely degradation products and to demonstrate the specificity of the analytical methods.

Caption: Potential degradation pathways.

-

Hydrolysis of the Nitrile Group: The acetonitrile moiety is susceptible to hydrolysis under both acidic and basic conditions. This typically proceeds in two stages: first to the corresponding amide (2-(3-Piperidyl)acetamide) and then further to the carboxylic acid (2-(3-Piperidyl)acetic acid).

-

Oxidation of the Piperidine Ring: The tertiary amine of the piperidine ring can be oxidized, potentially leading to the formation of an N-oxide or ring-opened products.

-

Other Degradation Pathways: While less common for this structure, other degradation mechanisms such as photolytic cleavage or complex thermal rearrangements cannot be entirely ruled out without experimental data.

Development of a Stability-Indicating HPLC Method

A crucial aspect of stability testing is the use of a validated stability-indicating analytical method that can separate the API from all its potential degradation products and process-related impurities.

Key Considerations for Method Development:

-

Column Chemistry: A C18 reversed-phase column is a common starting point for the separation of polar compounds.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is often necessary to achieve adequate separation of the polar parent compound and its potentially less polar degradants.

-

Detection: UV detection is suitable if the compound possesses a chromophore. If not, derivatization or the use of a mass spectrometer (LC-MS) may be required. For piperidine-containing compounds without a strong chromophore, pre-column derivatization can be employed.

-

Method Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness.

Conclusion

This technical guide has provided a comprehensive framework for the evaluation of the solubility and stability of this compound. By following the detailed protocols and understanding the underlying scientific principles, researchers and drug development professionals can generate the critical data necessary to advance their programs. A thorough characterization of these fundamental physicochemical properties is not merely a regulatory hurdle but a scientific necessity for the development of safe, effective, and stable pharmaceutical products.

An In-depth Technical Guide to the Potential Biological Activity of 2-(3-Piperidyl)acetonitrile Hydrochloride

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of the novel compound, 2-(3-Piperidyl)acetonitrile hydrochloride. Synthesizing data from analogous structures and foundational pharmacological principles, this document outlines a reasoned scientific approach to investigating its therapeutic potential. The guide is structured to lead researchers from the fundamental physicochemical properties of the compound to hypothesized mechanisms of action, primarily focusing on the central nervous system. Detailed, field-proven experimental protocols are provided for the evaluation of its activity at key neurotransmitter receptors—specifically dopamine, serotonin, and GABA receptors—as well as its potential for monoamine oxidase inhibition. Furthermore, a critical assessment of the compound's toxicological profile, with particular attention to the acetonitrile moiety, is presented alongside methodologies for its evaluation. This guide is intended to serve as a foundational resource for researchers and drug development professionals, enabling a systematic and scientifically rigorous investigation into the pharmacological landscape of this compound.

Introduction: The Piperidine Scaffold in Modern Therapeutics

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural alkaloids, underscoring its significance in medicinal chemistry.[1][2][3] Its derivatives are integral to over twenty classes of drugs, demonstrating a remarkable spectrum of biological activities including analgesic, antipsychotic, anti-inflammatory, and anticancer properties.[1][2][4] The conformational flexibility of the piperidine ring allows for precise spatial orientation of substituent groups, enabling high-affinity interactions with a multitude of biological targets.

This guide focuses on the specific compound this compound, a molecule that combines the proven piperidine scaffold with a reactive cyanomethyl group. While direct biological data for this compound is not extensively available, its structural components suggest a high probability of activity within the central nervous system (CNS). The piperidine moiety is a well-established pharmacophore for CNS targets, and the introduction of the acetonitrile group offers a unique electronic and steric profile that warrants thorough investigation. This document will, therefore, explore the hypothesized biological activities of this compound and provide a detailed roadmap for its experimental validation.

Physicochemical Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a potential therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Physicochemical Properties of 2-(3-Piperidyl)acetonitrile and its Hydrochloride Salt

| Property | Value | Source |

| Chemical Name | This compound | Synthonix |

| Alternate Name | 3-Piperidineacetonitrile, hydrochloride | Synthonix |

| CAS Number | 5562-23-2 | Synthonix |

| Molecular Formula | C₇H₁₂N₂·HCl | Synthonix |

| Molecular Weight | 160.07 g/mol | Synthonix |

| Free Base Molecular Weight | 124.18 g/mol | PubChem |

| XLogP3-AA (Free Base) | 0.2 | PubChem |

| Hydrogen Bond Donor Count (Free Base) | 1 | PubChem |

| Hydrogen Bond Acceptor Count (Free Base) | 2 | PubChem |

| Topological Polar Surface Area (Free Base) | 35.8 Ų | PubChem |

| Form | Hydrochloride salt | - |

| Solubility | Expected to have enhanced aqueous solubility due to the hydrochloride salt form. | Inferred |

The hydrochloride salt form is expected to enhance the compound's solubility in aqueous media, which is a critical attribute for in vitro assays and potential in vivo applications.

Hypothesized Biological Activities and Investigational Roadmaps

Based on the structural features of this compound, several potential biological activities can be hypothesized. The following sections will detail these hypotheses and provide comprehensive experimental protocols for their investigation.

Potential Modulation of Dopaminergic Systems

The piperidine scaffold is present in numerous dopaminergic ligands. Therefore, it is plausible that this compound may interact with dopamine receptors.

Dopamine receptors are critical targets for therapies addressing neurological and psychiatric conditions such as Parkinson's disease and schizophrenia.[3] Characterizing the interaction of a novel compound with these receptors is a primary step in CNS drug discovery.

This protocol outlines a competitive radioligand binding assay to determine the affinity of the test compound for dopamine D2-like receptors.[3]

Materials:

-

Membrane Preparation: Crude membrane fractions from cells expressing the human dopamine D2 receptor.

-

Radioligand: [³H]N-methylspiperone (a well-characterized D2-like receptor antagonist).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Test Compound: this compound, serially diluted.

-

Non-specific Binding Control: A high concentration of a known D2 receptor ligand (e.g., haloperidol).

-

Glass Fiber Filters

-

Scintillation Counter

Procedure:

-

Membrane Preparation: Homogenize cells expressing the dopamine D2 receptor in an appropriate buffer and prepare a crude membrane fraction via centrifugation.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, [³H]N-methylspiperone, and either the test compound at various concentrations, assay buffer (for total binding), or the non-specific binding control.

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration to determine the IC₅₀, which can then be used to calculate the inhibitory constant (Ki).

Diagram 1: Dopamine Receptor Binding Assay Workflow

Caption: Workflow for a dopamine receptor competitive binding assay.

Potential Modulation of Serotonergic Systems

The structural similarity of the piperidine ring to components of known serotonergic agents suggests a potential interaction with serotonin (5-HT) receptors.

Serotonin receptors are implicated in a wide range of physiological and pathological processes, including mood regulation, anxiety, and cognition.[5] Consequently, they are a major target for antidepressant and anxiolytic drugs.

This assay measures the activation of G-proteins coupled to the 5-HT1A receptor, providing a functional measure of agonism.[5]

Materials:

-

Membrane Preparation: Membranes from cells expressing the human 5-HT1A receptor.

-

Radioligand: [³⁵S]GTPγS.

-

Assay Buffer: Containing GDP.

-

Test Compound: this compound, serially diluted.

-

Non-specific Binding Control: A high concentration of unlabeled GTPγS.

-

Filter Plates

-

Vacuum Manifold

-

Scintillation Counter

Procedure:

-

Assay Setup: In a 96-well filter plate, combine the membrane preparation, GDP, [³⁵S]GTPγS, and the test compound at various concentrations. For non-specific binding, add a high concentration of unlabeled GTPγS.

-

Incubation: Incubate the plate at 30°C for 60-90 minutes to allow for G-protein activation and radioligand binding.

-

Filtration: Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.

-

Washing: Wash the filters with ice-cold buffer.

-

Quantification: Dry the filter plate and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

Diagram 2: 5-HT1A Receptor [³⁵S]GTPγS Binding Assay Workflow

Caption: Workflow for a 5-HT1A receptor functional assay.

Potential Modulation of GABAergic Systems

The piperidine structure is also found in compounds that interact with GABA receptors, the primary inhibitory neurotransmitter receptors in the CNS.

GABAA receptors are the targets for a wide range of drugs, including benzodiazepines and barbiturates, used to treat anxiety, insomnia, and seizure disorders.[2]

This protocol describes a competitive binding assay to assess the affinity of the test compound for the GABAA receptor.[1][4]

Materials:

-

Membrane Preparation: Homogenized rat brains.

-

Radioligand: [³H]muscimol (a GABAA receptor agonist).

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.

-

Test Compound: this compound, serially diluted.

-

Non-specific Binding Control: 10 mM GABA.

-

Glass Fiber Filters

-

Scintillation Counter

Procedure:

-

Membrane Preparation: Prepare a crude membrane fraction from rat brains through a series of homogenization and centrifugation steps.

-

Assay Setup: Combine the membrane preparation (0.1-0.2 mg of protein per well), 5 nM [³H]muscimol, and either the test compound, binding buffer, or the non-specific binding control in a 96-well plate.

-

Incubation: Incubate at 4°C for 45 minutes.

-

Filtration and Washing: Terminate the assay by rapid filtration and wash with ice-cold buffer.

-

Quantification: Measure radioactivity by liquid scintillation spectrometry.

-

Data Analysis: Determine the specific binding and calculate the IC₅₀ and Ki values for the test compound.

Potential for Monoamine Oxidase (MAO) Inhibition

The overall structure of the compound, an amine with an adjacent methylene group, bears some resemblance to substrates of monoamine oxidases.

MAO-A and MAO-B are key enzymes in the metabolism of monoamine neurotransmitters.[6][7] Inhibitors of these enzymes are used in the treatment of depression (MAO-A inhibitors) and Parkinson's disease (MAO-B inhibitors).[6][7]

This protocol provides a method to screen for inhibition of both MAO-A and MAO-B.[8]

Materials:

-

Enzyme Source: Recombinant human MAO-A and MAO-B.

-

Substrate: p-Tyramine (a substrate for both isoforms).

-

Dye Reagent and HRP Enzyme: For detection of H₂O₂.

-

Assay Buffer: pH 7.4.

-

Test Compound: this compound, serially diluted.

-

Positive Controls: Clorgyline (MAO-A inhibitor) and Pargyline (MAO-B inhibitor).

-

96-well Black Plates

-

Fluorescence Plate Reader

Procedure:

-

Enzyme-Inhibitor Incubation: In separate wells of a 96-well plate, incubate the test compound at various concentrations with either MAO-A or MAO-B enzyme for a short period.

-

Reaction Initiation: Add a working reagent containing the substrate (p-tyramine), dye reagent, and HRP enzyme to each well.

-

Incubation: Incubate the plate at room temperature, protected from light.

-

Measurement: Measure the fluorescence at λex = 530 nm and λem = 585 nm.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value for both MAO-A and MAO-B.

Diagram 3: General GPCR Signaling Pathway

Caption: Simplified G-Protein Coupled Receptor (GPCR) signaling cascade.

Toxicological Profile: The Acetonitrile Moiety

A critical aspect of evaluating any new chemical entity is a thorough toxicological assessment. The presence of the acetonitrile group in this compound necessitates a focused investigation into its potential for cyanide-mediated toxicity.

Metabolism of Acetonitrile

Acetonitrile can be metabolized in the liver by cytochrome P450 enzymes to produce hydrogen cyanide.[7] This metabolic conversion is the primary source of acetonitrile's toxicity.[7] The onset of toxic effects is often delayed as it depends on the rate of this metabolic process.[7]

Experimental Protocol: In Vitro Cytotoxicity Assay

A standard cytotoxicity assay, such as the MTT assay, should be performed to determine the compound's effect on cell viability.

Materials:

-

Cell Line: A relevant cell line, such as a neuronal cell line (e.g., SH-SY5Y) or a liver cell line (e.g., HepG2).

-

Cell Culture Medium

-

Test Compound: this compound, serially diluted.

-

MTT Reagent

-

Solubilization Solution (e.g., DMSO)

-

96-well Plates

-

Plate Reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a defined period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.

Conclusion

This compound represents a novel chemical entity with significant potential for biological activity, particularly within the central nervous system. This guide has provided a structured and scientifically grounded framework for the initial stages of its pharmacological investigation. By systematically evaluating its interactions with key neurotransmitter systems and carefully assessing its toxicological profile, researchers can build a comprehensive understanding of this compound's therapeutic potential and its suitability for further development. The provided protocols offer robust and validated methods to generate the foundational data necessary for informed decision-making in the drug discovery process.

References

- 1. PDSP - GABA [kidbdev.med.unc.edu]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. evotec.com [evotec.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

"literature review of 2-(3-Piperidyl)acetonitrile hydrochloride"

An In-Depth Technical Guide to 2-(3-Piperidyl)acetonitrile Hydrochloride: A Synthetic Building Block for Drug Discovery

Abstract

This compound (CAS No. 5562-23-2) is a heterocyclic compound featuring a piperidine ring and a nitrile functional group. While detailed studies on this specific molecule are limited in public literature, its structural motifs are of significant interest to medicinal chemists and drug development professionals. The piperidine scaffold is a privileged structure found in numerous FDA-approved drugs, and the acetonitrile group serves as a versatile synthetic handle for constructing a variety of more complex chemical entities. This guide provides a comprehensive analysis of this compound, including its chemical properties, plausible synthetic routes, expected reactivity, and potential applications as a key intermediate in pharmaceutical research and development. By examining data from analogous structures and foundational chemical principles, this document serves as a technical resource for researchers utilizing piperidine-based building blocks.

Introduction and Chemical Identity

The piperidine ring is a cornerstone of modern medicinal chemistry, appearing in a vast array of therapeutic agents targeting the central nervous system (CNS), cardiovascular diseases, and more.[1] Compounds containing this saturated nitrogen heterocycle are highly sought-after as building blocks for novel drug candidates.[1] this compound emerges as a potentially valuable, yet under-characterized, member of this chemical class. Its structure combines the proven piperidine core with a reactive acetonitrile moiety, offering a gateway to diverse chemical transformations.

This guide aims to consolidate the available information and provide a scientifically grounded perspective on its properties and utility. Given the scarcity of direct research, we will draw logical inferences from related compounds, such as 2-pyridylacetonitrile and intermediates in the synthesis of drugs like methylphenidate, to construct a holistic overview for researchers.[2][3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 5562-23-2 | [4] |

| Alternative Name | 3-Piperidineacetonitrile, hydrochloride | [4] |

| Molecular Formula | C₇H₁₂N₂·HCl | [4] |

| Molecular Weight | 160.65 g/mol | [4] |

| SMILES | N1CCCC(CC#N)C1.Cl | [4] |

| InChIKey | JOFBEZBCUSIDGI-UHFFFAOYSA-N | [4] |

Proposed Synthesis and Mechanistic Considerations

Step-by-Step Experimental Protocol (Proposed)

-

Reaction Setup: To a high-pressure hydrogenation reactor, add 2-(3-pyridyl)acetonitrile and a suitable solvent such as acetic acid or ethanol.

-

Catalyst Addition: Add a hydrogenation catalyst, such as Platinum(IV) oxide (PtO₂) or Rhodium on alumina. The catalyst loading is typically 1-5 mol%.

-

Hydrogenation: Seal the reactor and purge with nitrogen gas, followed by hydrogen gas. Pressurize the reactor with hydrogen (e.g., to 60 psi) and stir the mixture at room temperature. The progress of the reaction should be monitored by a suitable analytical technique like TLC or LC-MS until the starting material is consumed. This process is analogous to the reduction of a substituted pyridine described in patent literature for methylphenidate synthesis.[3]

-

Work-up: Upon completion, carefully vent the hydrogen gas and purge the reactor with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the solvent.

-

Salt Formation: Dissolve the resulting crude piperidine free base in a suitable solvent like diethyl ether or ethyl acetate. Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in isopropanol, to precipitate the hydrochloride salt.

-

Purification: Collect the resulting solid by filtration, wash with cold solvent, and dry under vacuum to yield this compound.

Caption: Proposed synthetic workflow for 2-(3-Piperidyl)acetonitrile HCl.

Chemical Reactivity and Synthetic Utility

The utility of this compound as a building block stems from the distinct reactivity of its two functional groups: the secondary amine of the piperidine ring and the nitrile group.

Reactions of the Piperidine Nitrogen

The piperidine nitrogen is a nucleophilic secondary amine, making it amenable to a wide range of transformations:

-

N-Alkylation: Reaction with alkyl halides or other electrophiles to introduce substituents on the nitrogen atom.

-

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form tertiary amines.

Reactions of the Acetonitrile Group

The acetonitrile moiety is a versatile functional group in pharmaceutical synthesis.[5]

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (3-piperidylacetic acid) or an amide (2-(3-piperidyl)acetamide), respectively. These transformations are crucial for producing analogues of drugs like methylphenidate.[3]

-

Reduction: The nitrile can be reduced to a primary amine (e.g., using LiAlH₄ or catalytic hydrogenation), yielding a 2-(3-piperidyl)ethylamine scaffold. This diamine structure is a common feature in many biologically active molecules.

-

Addition Reactions: The carbon atom adjacent to the nitrile is weakly acidic and can be deprotonated to form a carbanion, which can then react with various electrophiles.

Caption: Key reactivity pathways for the core scaffold.

Analytical and Characterization Methods

Proper characterization is essential to confirm the identity and purity of this compound. A combination of chromatographic and spectroscopic techniques would be employed.

Table 2: Recommended Analytical Methods for Characterization

| Method | Purpose & Expected Results | Rationale / Analogy |

| Reverse-Phase HPLC | Purity assessment and quantification. The compound is polar and should be analyzable with a C18 column using an acetonitrile/water mobile phase with an acidic modifier (e.g., formic acid or TFA). | Standard method for polar organic molecules. Acetonitrile is a common mobile phase component.[6][7] |

| Gas Chromatography (GC) | Orthogonal purity assessment. Derivatization may be required to improve volatility and peak shape. | GC is a standard technique for volatile and semi-volatile compounds.[8] |

| ¹H and ¹³C NMR | Structural confirmation. Expected signals include aliphatic protons of the piperidine ring, a methylene group adjacent to the nitrile, and a methine proton at the 3-position. | Standard for unambiguous structure elucidation of organic molecules. |

| Mass Spectrometry (MS) | Molecular weight confirmation. Electrospray ionization (ESI) in positive mode should show the molecular ion for the free base [M+H]⁺. | ESI is well-suited for polar, ionizable molecules like amines. |

| Infrared (IR) Spectroscopy | Functional group identification. A characteristic sharp peak for the nitrile (C≡N) stretch is expected around 2250 cm⁻¹. N-H stretching bands for the secondary ammonium salt would also be present. | Standard technique for identifying key functional groups. |

Applications in Drug Discovery

The true value of this compound lies in its potential as a versatile starting material for the synthesis of compound libraries for high-throughput screening. Its structure is a key fragment in several classes of CNS-active compounds. For example, the synthesis of methylphenidate and related structures involves piperidine-2-yl-acetamide intermediates, which can be accessed from the corresponding acetonitrile.[3] The 3-substituted isomer offers a different substitution pattern that could lead to novel pharmacological profiles.

By leveraging the reactivity described in Section 3, medicinal chemists can rapidly generate a diverse set of derivatives to explore structure-activity relationships (SAR).

References

- 1. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP0983238A4 - Processes and intermediates for resolving piperidyl acetamide stereoisomers - Google Patents [patents.google.com]

- 4. Synthonix, Inc > 5562-23-2 | this compound [synthonix.com]

- 5. laballey.com [laballey.com]

- 6. ptfarm.pl [ptfarm.pl]

- 7. Acetonitrile [yufenggp.com]

- 8. env.go.jp [env.go.jp]

2-(3-Piperidyl)acetonitrile Hydrochloride: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its saturated, six-membered heterocyclic structure allows for precise three-dimensional arrangements of substituents, enabling high-affinity interactions with biological targets.[3][4] Within this vital class of building blocks, 2-(3-Piperidyl)acetonitrile hydrochloride emerges as a particularly valuable synthon. It combines the conformational advantages of the piperidine core with the versatile reactivity of a nitrile functional group, offering a powerful tool for the construction of complex molecular architectures.[5][6]

This technical guide provides a comprehensive overview of this compound as a building block in organic synthesis. We will delve into its synthesis, explore its key chemical transformations, and highlight its application in the development of cutting-edge therapeutics. This document is intended to serve as a practical resource for scientists engaged in drug discovery and process development, offering both theoretical insights and actionable experimental protocols.

Physicochemical Properties and Spectral Data

A thorough understanding of a building block's physical and chemical properties is fundamental to its effective use in synthesis. The key properties of this compound are summarized below. While experimental spectral data is not widely published, the expected characteristics are provided based on the known properties of its constituent functional groups.

| Property | Value |

| CAS Number | 5562-23-2[1] |

| Molecular Formula | C₇H₁₃ClN₂ |

| Molecular Weight | 160.65 g/mol [1] |

| Appearance | Off-white to white solid |

| Solubility | Soluble in water, methanol, DMSO |

| 1H NMR (Predicted) | Signals corresponding to the piperidine ring protons (broad multiplets, ~1.5-3.5 ppm), the α-cyanomethylene protons (singlet or doublet, ~2.7 ppm), and the N-H proton of the hydrochloride salt (broad singlet). |

| 13C NMR (Predicted) | Signals for the piperidine ring carbons (~25-55 ppm), the α-cyanomethylene carbon (~20-25 ppm), and the nitrile carbon (~117-120 ppm). |

| IR Spectroscopy (Predicted) | Characteristic absorption for the C≡N stretch (~2240-2260 cm⁻¹), N-H stretch of the ammonium salt (~2400-2800 cm⁻¹, broad), and C-H stretches (~2800-3000 cm⁻¹). |

| Mass Spectrometry | Expected [M+H]⁺ for the free base at m/z 125.1079. |

Synthesis of this compound

The most direct and industrially scalable approach to synthesizing 2-(3-Piperidyl)acetonitrile is through the catalytic hydrogenation of its aromatic precursor, 3-cyanomethylpyridine (also known as 3-pyridylacetonitrile). This transformation involves the reduction of the pyridine ring to a piperidine ring.

Key Synthetic Transformation: Catalytic Hydrogenation

The catalytic hydrogenation of pyridine derivatives is a well-established and powerful method for accessing the corresponding piperidines.[7][8] The choice of catalyst, solvent, and reaction conditions is critical to achieving high yield and selectivity, particularly when other reducible functional groups, such as a nitrile, are present.

Studies on the chemoselective hydrogenation of pyridinecarbonitriles have shown that palladium on carbon (Pd/C) is an effective catalyst.[8] The selectivity of the reaction—whether only the pyridine ring is reduced or both the ring and the nitrile group—can be controlled by the addition of an acidic co-catalyst. To selectively reduce the pyridine ring while preserving the nitrile, the reaction is typically carried out under acidic conditions.[8]

Experimental Protocol: Synthesis via Catalytic Hydrogenation

The following protocol is a representative procedure adapted from established methods for the selective hydrogenation of pyridine rings in the presence of nitrile groups.[8]

Materials:

-

3-Cyanomethylpyridine

-

10% Palladium on Carbon (Pd/C)

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Hydrogen Gas (H₂)

-

Sodium Hydroxide (NaOH) solution

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hydrochloric Acid solution in isopropanol (IPA) or diethyl ether

Procedure:

-

Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 3-cyanomethylpyridine (1.0 eq) in methanol.

-

Catalyst and Acid Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution. Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq). Causality Note: The acid protonates the pyridine nitrogen, facilitating its reduction and preventing coordination to the palladium catalyst, which could otherwise lead to catalyst poisoning or undesired side reactions.

-

Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the reaction mixture at a controlled temperature (e.g., 40-60 °C).

-

Monitoring: Monitor the reaction progress by tracking hydrogen uptake or by analytical techniques such as TLC or GC-MS. The reaction is complete when hydrogen consumption ceases.

-

Work-up: Cool the reaction to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Basification and Extraction: Concentrate the filtrate under reduced pressure. Dilute the residue with water and cool in an ice bath. Slowly add a solution of NaOH to basify the mixture to a pH > 12. Extract the aqueous layer with dichloromethane (3x).

-

Drying and Isolation of Free Base: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-(3-piperidyl)acetonitrile as a free base.

-

Salt Formation: Dissolve the isolated free base in a minimal amount of a suitable solvent like isopropanol or diethyl ether. Add a solution of HCl in the same solvent dropwise with stirring. The hydrochloride salt will precipitate.

-

Final Product: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.

Key Chemical Transformations and Reactivity

This compound possesses two primary sites of reactivity: the secondary amine of the piperidine ring and the carbon-nitrogen triple bond of the nitrile group.

Reactions at the Piperidine Nitrogen: N-Alkylation

The secondary amine of the piperidine ring is nucleophilic and can be readily alkylated to introduce a wide variety of substituents. This is a crucial transformation for modulating the pharmacological properties of the final molecule. Since the starting material is a hydrochloride salt, the free amine must be generated in situ or in a separate step before alkylation.

Protocol: General Procedure for N-Alkylation This protocol is adapted from standard procedures for the N-alkylation of piperidines.[9]

Materials:

-

This compound

-

Alkyl halide (R-X, e.g., benzyl bromide)

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Acetonitrile (MeCN) or Dimethylformamide (DMF)

Procedure:

-

Suspend this compound (1.0 eq) in acetonitrile or DMF.

-

Add a base such as K₂CO₃ (2.5 eq) or Et₃N (2.2 eq). Causality Note: A slight excess of base is required to neutralize the hydrochloride salt and to scavenge the acid generated during the alkylation reaction, driving the equilibrium towards the product.

-

Add the alkylating agent (R-X, 1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete (monitored by TLC or LC-MS).

-

Filter off any inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the desired N-alkylated product.

Reactions of the Nitrile Group

The nitrile group is a versatile functional handle that can be transformed into other key functionalities, such as amines, carboxylic acids, and ketones.[2]

-

Reduction to Primary Amine: The nitrile can be reduced to a primary amine (-(CH₂)₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation under specific conditions. This transformation yields a valuable diamine scaffold.

-

Hydrolysis to Carboxylic Acid: The nitrile can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid (-(CH₂)COOH). This allows for the introduction of a carboxylic acid moiety, which can then be used for amide bond formation or other transformations.[2]

-

Reaction with Organometallics: Grignard reagents or organolithium reagents can add to the nitrile to form ketones after aqueous workup. This provides a route to introduce new carbon-carbon bonds.

Applications in Drug Discovery

The 2-(3-piperidyl)acetonitrile scaffold is a key structural motif in several classes of modern therapeutics. Its ability to be readily functionalized at both the piperidine nitrogen and the nitrile group makes it an ideal starting point for the synthesis of compound libraries for lead optimization.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 inhibitors, known as "gliptins," are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[3] Several approved DPP-4 inhibitors, such as Alogliptin and Omarigliptin, feature a substituted aminopiperidine core.[2][4] The synthesis of these molecules often involves the coupling of a heterocyclic system to a chiral 3-aminopiperidine derivative.[7][10] this compound can serve as a key precursor to these 3-aminopiperidine intermediates through the reduction of the nitrile group.

The general synthetic strategy involves N-alkylation of the piperidine ring followed by reduction of the nitrile to the corresponding amine, which is then coupled to the desired heterocyclic core.

Janus Kinase (JAK) Inhibitors

JAK inhibitors are a class of drugs used to treat inflammatory conditions such as rheumatoid arthritis and psoriasis.[11] The blockbuster drug Tofacitinib (Xeljanz®) is a potent JAK inhibitor that contains a 3-amino-4-methylpiperidine core.[12] The synthesis of Tofacitinib and its analogues relies on the construction of this substituted piperidine ring.[12][13]

While the commercial synthesis of Tofacitinib follows a specific route, 2-(3-Piperidyl)acetonitrile provides a versatile platform for the synthesis of novel JAK inhibitors. The α-carbon to the nitrile is acidic and can be alkylated, allowing for the introduction of substituents at the 4-position of the piperidine ring. Subsequent N-alkylation and nitrile reduction would provide access to a diverse range of 3,4-disubstituted piperidine scaffolds for SAR (Structure-Activity Relationship) studies in JAK inhibitor discovery programs.[14]

Conclusion

This compound is a high-value building block for organic synthesis, particularly in the field of medicinal chemistry. Its synthesis is readily achievable through the catalytic hydrogenation of 3-cyanomethylpyridine. The dual reactivity of the piperidine nitrogen and the nitrile group provides a rich platform for a wide range of chemical transformations, enabling the construction of complex and diverse molecular architectures. Its structural relevance to important therapeutic classes, including DPP-4 and JAK inhibitors, underscores its strategic importance in modern drug discovery and development. This guide has provided the foundational knowledge and practical protocols to empower researchers to effectively utilize this versatile synthon in their synthetic endeavors.

References

- 1. Synthonix, Inc > 5562-23-2 | this compound [synthonix.com]

- 2. d-nb.info [d-nb.info]

- 3. BJOC - Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring [beilstein-journals.org]

- 4. Page loading... [guidechem.com]

- 5. WO2015139859A1 - Process for the preparation of key intermediates of omarigliptin - Google Patents [patents.google.com]

- 6. chemscene.com [chemscene.com]

- 7. benchchem.com [benchchem.com]

- 8. EP0983238A4 - Processes and intermediates for resolving piperidyl acetamide stereoisomers - Google Patents [patents.google.com]

- 9. Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. EP2410855B1 - Process for the preparation of alogliptin - Google Patents [patents.google.com]

- 11. EP3292112B1 - Process for the preparation of alogliptin - Google Patents [patents.google.com]

- 12. research.unl.pt [research.unl.pt]

- 13. WO2021084556A1 - Process for the preparation of tofacitinib and intermediates thereof - Google Patents [patents.google.com]

- 14. CN105399744A - Synthetic method for omarigliptin - Google Patents [patents.google.com]

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 2-(3-Piperidyl)acetonitrile Hydrochloride Derivatives

For Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course into the Unknown

The piperidine scaffold is a cornerstone in medicinal chemistry, gracing the structures of numerous clinically approved drugs targeting a wide array of diseases, particularly those of the central nervous system (CNS).[1][2] The introduction of a nitrile moiety can further modulate a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability and serving as a key hydrogen bond acceptor in interactions with biological targets.[3][4] Within this promising chemical space lies the 2-(3-Piperidyl)acetonitrile hydrochloride class of derivatives. While the parent compound is commercially available as a synthetic intermediate, a comprehensive elucidation of the mechanism of action for its derivatives remains a largely unexplored frontier.

This guide, therefore, deviates from a retrospective summary of established facts. Instead, it serves as a forward-looking strategic manual for the researcher tasked with a compelling objective: to systematically uncover and validate the mechanism of action of novel this compound derivatives. We will proceed from foundational principles, leveraging the known pharmacology of structurally related compounds to construct testable hypotheses, and then detail the rigorous experimental cascades required to transform those hypotheses into validated scientific understanding.

Part 1: Deconstructing the Scaffold - Predictive Mechanistic Hypotheses

The chemical architecture of this compound provides initial clues to its potential biological activities. The piperidine ring is a common pharmacophore in neuroactive compounds, while the acetonitrile group is present in various enzyme inhibitors. Based on extensive reviews of piperidine-containing drugs and nitrile pharmaceuticals, we can formulate several primary hypotheses for the mechanism of action of its derivatives.

Hypothesis 1: Neuromodulatory Activity via Receptor or Transporter Interaction

The piperidine moiety is a well-established scaffold for compounds targeting CNS receptors and transporters.[1][2] For instance, piperine and its derivatives have been studied for their neuroprotective effects, potentially involving the modulation of monoamine oxidase (MAO) and GABAergic pathways.[5] Furthermore, the structural similarity to precursors of methylphenidate, a dopamine and norepinephrine reuptake inhibitor, suggests a potential interaction with monoamine transporters.[6]

Hypothesis 2: Enzyme Inhibition

The nitrile group is a key functional group in a variety of enzyme inhibitors.[3][4] For example, dipeptidyl peptidase-4 (DPP-4) inhibitors, used in the treatment of diabetes, often feature a nitrile warhead that interacts with the enzyme's active site.[7] Derivatives of 2-(3-Piperidyl)acetonitrile could potentially target a range of hydrolases or other enzymes where the nitrile can act as a key binding element or a bioisostere for other functional groups.

Hypothesis 3: Ion Channel Modulation

Certain piperidine derivatives are known to modulate ion channels. For example, some 1,2,3,4-tetrahydroisoquinoline derivatives with a 2-(3-piperidyl) moiety have been shown to exhibit bradycardic activity, suggesting an effect on cardiac ion channels.[8] While cardiotoxicity is a concern, as highlighted by the need to screen for hERG inhibitory activity in some neuroprotective piperidine derivatives, this also points to the potential for ion channel modulation as a primary mechanism of action.[9][10]

Part 2: The Investigator's Blueprint - A Phased Experimental Approach

Elucidating the mechanism of action requires a systematic and multi-faceted experimental strategy. The following workflow is designed to first identify the biological target and then characterize the downstream functional consequences of the drug-target interaction.

Phase 1: Target Identification and Initial Characterization

The initial phase focuses on broad screening to identify the general class of biological targets and to assess the compound's basic pharmacological properties.

Experimental Workflow for Target Identification

Caption: Phase 1 Experimental Workflow for Initial Target Scoping.

Detailed Protocols:

1. Broad Target Binding Panel:

-

Objective: To identify potential molecular targets by screening the compound against a large panel of receptors, transporters, ion channels, and enzymes.

-

Methodology:

-

Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO).

-

Submit the compound to a commercial service provider (e.g., Eurofins, DiscoverX) for screening against their comprehensive binding assay panel at a standard concentration (e.g., 10 µM).

-

The assays are typically competitive binding assays using radiolabeled ligands or fluorescent probes for the known targets.

-

Analyze the results, focusing on targets that show significant inhibition (typically >50%) of ligand binding.

-

-

Causality: This unbiased approach provides a broad overview of the compound's potential interactions and can reveal unexpected targets, guiding the subsequent, more focused investigations.

2. Phenotypic Screening in Relevant Cell Models:

-

Objective: To assess the functional effects of the compound in a cellular context, which can provide clues about its mechanism of action. Based on the neuroprotective potential of similar scaffolds, a neuronal cell line is a logical starting point.[9][10]

-

Methodology (using SH-SY5Y neuroblastoma cells):

-

Culture SH-SY5Y cells in appropriate media.

-

Plate the cells in 96-well plates.

-

Induce cellular stress (e.g., with glutamate or hydrogen peroxide) to model neurotoxic insults.

-

Treat the cells with a range of concentrations of the test compound.

-

After an appropriate incubation period, assess cell viability using an MTT or similar assay.

-

-

Causality: A protective effect in this assay would support the hypothesis of a neuroprotective mechanism and justify further investigation into specific anti-apoptotic or antioxidant pathways.

Phase 2: Target Validation and Mechanistic Deep Dive

Once a putative target or a consistent phenotypic effect is identified, the next phase involves validating this interaction and elucidating the downstream signaling events.

Signaling Pathway Exploration (Hypothetical Neuroprotective Mechanism)

Caption: Hypothetical Signaling Pathway and Corresponding Validation Assays.

Detailed Protocols:

1. Target Engagement and Affinity Determination (Biophysical Assay):

-

Objective: To confirm a direct interaction between the compound and the putative target and to quantify the binding affinity (Kd).

-

Methodology (Surface Plasmon Resonance - SPR):

-

Immobilize the purified target protein on a sensor chip.

-

Prepare a series of concentrations of the test compound in a suitable running buffer.

-

Flow the compound solutions over the sensor chip and measure the change in refractive index, which is proportional to the mass bound to the surface.

-

Generate association and dissociation curves.

-

Fit the data to a suitable binding model to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (Kd).

-

-

Causality: SPR provides direct evidence of binding and quantifies the affinity, which is crucial for establishing a structure-activity relationship (SAR) and for confirming that the compound binds with sufficient potency to elicit a biological effect.

2. In Vitro Functional Assays:

-

Objective: To determine if the binding of the compound to its target leads to a functional consequence (e.g., agonism, antagonism, enzyme inhibition).

-

Methodology (Enzyme Inhibition Assay - Example):

-

Prepare a reaction mixture containing the target enzyme, its substrate, and a suitable buffer.

-

Add a range of concentrations of the test compound.

-

Initiate the reaction and measure the rate of product formation over time using a spectrophotometer or fluorometer.

-

Plot the reaction rate as a function of the compound concentration.

-

Fit the data to an appropriate inhibition model to determine the IC50 value.

-

-

Causality: This assay directly links target binding to a measurable functional outcome, confirming the compound's effect on the target's activity.

Part 3: Data Synthesis and Interpretation

A critical aspect of this investigative process is the systematic collection and interpretation of quantitative data.

Table 1: Hypothetical Data Summary for a Lead Derivative

| Assay Type | Target/Model | Metric | Result | Implication |

| Binding Assay | Receptor X | Kd | 50 nM | High-affinity binding to the target. |

| Functional Assay | Receptor X | EC50 (cAMP) | 150 nM | Agonist activity at the target. |

| Cell-Based Assay | SH-SY5Y (Glutamate) | EC50 (Viability) | 300 nM | Potent neuroprotective effect in a cellular model. |

| Safety Assay | hERG Channel | IC50 | > 30 µM | Low risk of cardiotoxicity.[9] |

| In Vivo Model | MCAO Rat Model | Infarct Reduction | 40% at 10 mg/kg | Efficacy in a preclinical model of stroke.[10] |

This structured presentation of data allows for a clear assessment of the compound's profile, linking molecular interactions to cellular and in vivo effects.

Conclusion: From Hypothesis to Validated Mechanism

The journey to elucidate the mechanism of action of this compound derivatives is one of systematic investigation. It begins with informed hypotheses based on the rich chemistry of the piperidine and acetonitrile scaffolds and proceeds through a logical sequence of screening, target validation, and functional characterization. By employing the multi-phased experimental blueprint outlined in this guide, researchers can effectively navigate this process, transforming novel chemical entities into well-characterized drug candidates with a clear and validated mechanism of action. This rigorous approach is fundamental to modern drug discovery and development, ensuring that promising compounds are advanced based on a solid foundation of scientific understanding.

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. EP0983238A4 - Processes and intermediates for resolving piperidyl acetamide stereoisomers - Google Patents [patents.google.com]

- 7. brieflands.com [brieflands.com]

- 8. Synthesis and pharmacological evaluation of 2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinoline derivatives as specific bradycardic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sophion.com [sophion.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Leveraging 2-(3-Piperidyl)acetonitrile as a Versatile Scaffold for Click Chemistry

Abstract

The piperidine moiety is a privileged scaffold in medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2] This guide provides detailed application notes and protocols for the strategic use of 2-(3-Piperidyl)acetonitrile hydrochloride as a foundational building block for click chemistry applications. While not a direct participant in click reactions, this compound offers a versatile framework that can be readily functionalized with bioorthogonal handles, such as terminal alkynes or azides. We present scientifically grounded, step-by-step protocols for the chemical modification of the piperidine nitrogen, transforming the starting material into a "clickable" scaffold ready for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). These protocols are designed for researchers, scientists, and drug development professionals seeking to expand their chemical space and accelerate the discovery of novel conjugates and lead compounds.[3][4][5]

Introduction: The Strategic Value of Piperidine Scaffolds in Click Chemistry

Click chemistry, a concept introduced by K. Barry Sharpless, has revolutionized chemical synthesis by offering a set of powerful, reliable, and selective reactions for the rapid construction of complex molecules from modular building blocks.[6][7] The cornerstone of this chemical philosophy is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction prized for its high yields, stereospecificity, and tolerance of a wide range of functional groups and reaction conditions, often in aqueous environments.[3][8]

The piperidine ring is a ubiquitous structural motif in a vast array of biologically active compounds and approved drugs.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a key pharmacophore for interacting with biological targets.[1] The convergence of the piperidine scaffold with the efficiency of click chemistry presents a powerful strategy for drug discovery and chemical biology.[4][5]

This compound is an attractive starting material for several reasons:

-

Piperidine Core: Provides a proven, drug-like scaffold.

-

Secondary Amine: The piperidine nitrogen serves as a prime site for selective functionalization.

-

Acetonitrile Moiety: Offers an additional point for potential diversification or can be retained as a pharmacophoric element.

This document outlines the transformation of this readily available starting material into a valuable tool for click chemistry-based discovery programs.

Workflow Overview: From Scaffold to Clickable Reagent

The central strategy involves the N-functionalization of the piperidine ring to introduce a terminal alkyne or an azide. This creates a derivative of 2-(3-Piperidyl)acetonitrile that is primed for participation in CuAAC reactions.

Caption: General workflow for converting the piperidine scaffold into a click-ready reagent.

Experimental Protocols

Protocol 1: Free Base Generation of 2-(3-Piperidyl)acetonitrile

Causality: The hydrochloride salt protects the amine. To functionalize the nitrogen, it must be deprotonated to its free base form, which is nucleophilic.

Materials:

-

This compound

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, separatory funnel, rotary evaporator

Procedure:

-

Dissolve this compound (1.0 eq) in deionized water.

-

Transfer the solution to a separatory funnel.

-

Slowly add saturated NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH > 8).

-

Extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Combine the organic layers.

-

Dry the combined organic phase over anhydrous Na₂SO₄.

-

Filter the solution to remove the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free base as an oil or low-melting solid. The product should be used immediately in the next step.

Protocol 2: Synthesis of 2-(1-Propargyl-3-piperidyl)acetonitrile (Alkyne Functionalization)

Causality: This protocol introduces a terminal alkyne via a standard SN2 reaction. The nucleophilic piperidine nitrogen attacks the electrophilic carbon of propargyl bromide.

Materials:

-

2-(3-Piperidyl)acetonitrile (free base from Protocol 1)

-

Propargyl bromide (80% solution in toluene)

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

-

Anhydrous acetonitrile (ACN) or Dimethylformamide (DMF)

-

Nitrogen or Argon atmosphere

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve the free base of 2-(3-Piperidyl)acetonitrile (1.0 eq) in anhydrous ACN.

-

Add a mild base, such as K₂CO₃ (1.5 eq) or DIPEA (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add propargyl bromide (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure alkyne-functionalized piperidine.

Protocol 3: Synthesis of 2-(1-(2-Azidoethyl)-3-piperidyl)acetonitrile (Azide Functionalization)

Causality: This protocol introduces an azide handle. A two-carbon linker is common in click chemistry applications. 2-Azidoethyl tosylate is an effective electrophile for this SN2 reaction.

Materials:

-

2-(3-Piperidyl)acetonitrile (free base from Protocol 1)

-

2-Azidoethyl tosylate (or 2-bromoethyl azide)

-

Sodium iodide (NaI, catalytic amount if using a chloro-precursor)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF)

-

Nitrogen or Argon atmosphere

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve the free base of 2-(3-Piperidyl)acetonitrile (1.0 eq) in anhydrous DMF.

-

Add K₂CO₃ (2.0 eq) and a catalytic amount of NaI.

-

Add 2-azidoethyl tosylate (1.2 eq) to the mixture.

-

Heat the reaction to 60-70 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with ethyl acetate (3 x volume).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield the azide-functionalized piperidine.

Application Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Causality: This is the core click reaction. The copper(I) catalyst activates the terminal alkyne, facilitating its cycloaddition with the azide partner to regioselectively form a stable 1,4-disubstituted 1,2,3-triazole ring.[9] The use of sodium ascorbate reduces the more stable copper(II) sulfate in situ to the active copper(I) species.[8] A ligand like THPTA is often used in aqueous systems to stabilize the Cu(I) catalyst and improve reaction efficiency.[10][11]

Materials:

-

Alkyne- or Azide-functionalized piperidine derivative (from Protocol 2 or 3)

-

Corresponding Azide or Alkyne partner molecule

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, for aqueous media)

-

Solvent: e.g., a mixture of t-butanol and water (1:1), or DMSO

Procedure:

-

In a reaction vial, dissolve the alkyne-functionalized piperidine (1.0 eq) and the azide partner (1.0-1.2 eq) in the chosen solvent system (e.g., t-BuOH/H₂O).

-

Prepare fresh stock solutions:

-

CuSO₄·5H₂O in deionized water (e.g., 100 mM).

-

Sodium ascorbate in deionized water (e.g., 1 M).

-

-

Add the CuSO₄ solution to the reaction mixture (typically 1-5 mol%).

-

Add the sodium ascorbate solution to the reaction mixture (typically 5-10 mol%) to initiate the reaction. The solution may change color.

-

Stir the reaction vigorously at room temperature for 4-24 hours.

-

Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

-

Upon completion, the product can be isolated by standard workup procedures, such as extraction, followed by purification via flash chromatography or preparative HPLC.

Caption: Schematic of the CuAAC reaction using the functionalized piperidine scaffold.

Data Summary and Expected Outcomes